molecular formula C29H44O3 B1221239 Pfaffic acid

Pfaffic acid

Cat. No. B1221239
M. Wt: 440.7 g/mol
InChI Key: AXDBORJNOUXIBC-FZVIGMKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pfaffic acid is a triterpenoid.

Scientific Research Applications

1. Cytotoxic Action and Cellular Impact

Pfaffic acid, as part of the perfluorinated acids (PFAs) group, has been noted for its cytotoxic action. Studies have shown that PFAs can significantly alter cell membrane potential and induce changes in the cytosolic pH, particularly in human colon carcinoma cells. This depolarization of plasma membrane and cytosolic acidification are positively correlated with the fluorocarbon chain length of PFAs, which includes pfaffic acid (Kleszczyński & Składanowski, 2009).

2. Environmental Impact and Toxicity

Pfaffic acid is part of a broader group of chemicals known for their persistence and widespread environmental impact. These substances, including pfaffic acid, have been detected globally in human and wildlife biomonitoring studies. Their environmental persistence is a long-term source of concern, especially considering their potential toxicological effects such as developmental toxicity, immunotoxicity, hepatotoxicity, and possible modes of action (Ritscher et al., 2018).

3. Biotransformation and Degradation

Research has also been conducted on the biotransformation of perfluoroalkyl acid precursors, including pfaffic acid, across various environmental systems. This includes studies on microbial strains, activated sludge, plants, and earthworms. The focus has been on understanding the metabolic pathways and mechanisms involved in the biotransformation of these precursors, which involves the cleavage of carbon-fluorine bonds and degradation of non-fluorinated functional groups (Zhang et al., 2020).

4. Analytical and Quality Control Aspects

Pfaffic acid has been identified as a marker for quality control in certain plants, like Hebanthe eriantha (Brazilian ginseng). The process of isolating pfaffic acid for analytical purposes has been improved, leading to better quality control of plant-based products (Rodrigues et al., 2013).

properties

Product Name

Pfaffic acid

Molecular Formula

C29H44O3

Molecular Weight

440.7 g/mol

IUPAC Name

(1R,2S,4S,5S,8R,10S,14R,15R,18S,20R)-18-hydroxy-1,2,8,15,19,19-hexamethylhexacyclo[12.8.0.02,11.04,8.05,10.015,20]docos-11-ene-5-carboxylic acid

InChI

InChI=1S/C29H44O3/c1-24(2)19-9-12-27(5)20(26(19,4)11-10-22(24)30)8-7-17-18-15-25(3)13-14-29(18,23(31)32)21(25)16-28(17,27)6/h7,18-22,30H,8-16H2,1-6H3,(H,31,32)/t18-,19-,20+,21-,22-,25+,26-,27+,28+,29+/m0/s1

InChI Key

AXDBORJNOUXIBC-FZVIGMKHSA-N

Isomeric SMILES

C[C@]12CC[C@@]3([C@H]1C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)[C@@H]3C2)C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC5C6(CCC5(C4C6)C(=O)O)C)C)C)C

synonyms

pfaffic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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